3-Chloropentafluoropropene
Overview
Description
3-Chloropentafluoropropene is an organic compound with the molecular formula C3ClF5 . It is a colorless gas with a boiling point of approximately 6.1°C at 760 mmHg . This compound is known for its stability and inertness, making it a valuable substance in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropentafluoropropene can be synthesized through several methods. One common method involves the reaction of perfluoroallyl fluorosulfate with an onium chloride compound . This reaction typically requires controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropentafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: Where the chlorine atom can be replaced by other substituents.
Addition Reactions: Involving the addition of molecules across the double bond.
Common Reagents and Conditions: Common reagents used in these reactions include halogens, acids, and bases. The reactions often require specific conditions such as elevated temperatures or the presence of catalysts to proceed efficiently .
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield different halogenated derivatives, while addition reactions can produce various fluorinated compounds .
Scientific Research Applications
3-Chloropentafluoropropene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Its inert nature makes it useful in biological studies where non-reactive environments are required.
Industry: It is used in the production of fluoropolymers and other high-performance materials.
Mechanism of Action
The mechanism by which 3-Chloropentafluoropropene exerts its effects is primarily through its chemical reactivity. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. These interactions are facilitated by the presence of the chlorine and fluorine atoms, which can participate in various chemical pathways .
Comparison with Similar Compounds
- 3-Chlorotrifluoropropene
- 3-Chlorotetrafluoropropene
- 3-Chloropentafluorobutene
Comparison: Compared to these similar compounds, 3-Chloropentafluoropropene is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct chemical properties. For instance, its boiling point and reactivity differ from those of its analogs, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
3-chloro-1,1,2,3,3-pentafluoroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5/c4-3(8,9)1(5)2(6)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTAKAGEJXIJPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073151 | |
Record name | 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79-47-0 | |
Record name | 3-Chloro-1,1,2,3,3-pentafluoro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,3,3-Pentafluoro-3-chloropropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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